11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the benzodiazepine binding site on GABA A receptors . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission through the neurotransmitter gamma-aminobutyric acid (GABA).
Mode of Action
The compound interacts with its target by binding to the benzodiazepine binding site on GABA A receptors . This interaction enhances the effect of GABA, leading to an increase in the influx of chloride ions into the neuron. This results in hyperpolarization of the neuron, making it less likely to depolarize and fire an action potential. This ultimately leads to a decrease in neuronal excitability.
Biochemical Pathways
The compound’s action affects the GABAergic pathway, which is one of the main inhibitory pathways in the central nervous system . By enhancing the effect of GABA, the compound increases inhibitory neurotransmission, which can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant effects.
Result of Action
The compound has been found to have potent antioxidant and anxiolytic effects . In particular, it has been shown to have a strong anxiolytic effect in various in vivo mouse models, even at an oral dose of 1.0 mg/kg .
Biochemical Analysis
Biochemical Properties
Similar benzodiazepine derivatives have been reported to exhibit antioxidant and anxiolytic activities . These compounds may interact with various enzymes, proteins, and other biomolecules, but specific interactions of this compound have not been reported.
Molecular Mechanism
Benzodiazepines typically exert their effects at the molecular level by binding to the benzodiazepine site of GABA_A receptors, leading to enhanced inhibitory neurotransmission .
Metabolic Pathways
The metabolic pathways involving 11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one are not well-characterized. Benzodiazepines are generally metabolized in the liver by cytochrome P450 enzymes .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-22(2)12-18-20(19(25)13-22)21(14-8-10-15(26-3)11-9-14)24-17-7-5-4-6-16(17)23-18/h4-11,21,23-24H,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDGOTRHCNXXKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)OC)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the key structural features of 11-(4-Methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one monohydrate?
A1: This compound exhibits a complex structure with two aromatic rings connected by a seven-membered ring containing a nitrogen atom. A key feature is the presence of a co-crystallized water molecule, interacting with the compound through hydrogen bonding. Specifically, the water molecule forms hydrogen bonds with the nitrogen and oxygen atoms of the molecule []. This interaction influences the overall three-dimensional network formed by the molecules in the crystal lattice. Additionally, the dihedral angle between the two aromatic rings is 65.46° [], a factor potentially influencing its chemical behavior.
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